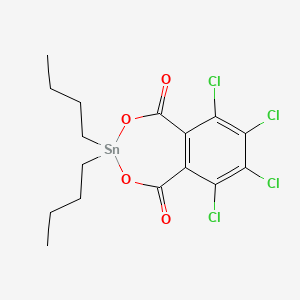
Dibutyltin tetrachlorophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltin tetrachlorophthalate is an organotin compound that has garnered attention due to its unique chemical properties and applications Organotin compounds are characterized by the presence of tin atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyltin tetrachlorophthalate can be synthesized through the reaction of dibutyltin oxide with tetrachlorophthalic anhydride. The reaction typically occurs under controlled conditions, involving heating and the use of solvents to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyltin tetrachlorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert this compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Dibutyltin tetrachlorophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and other polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Mécanisme D'action
The mechanism by which dibutyltin tetrachlorophthalate exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, altering their activity and leading to changes in cellular processes. For example, it has been shown to disrupt glucocorticoid receptor function, affecting immune responses and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.
Tributyltin: Known for its use as a biocide in antifouling paints and its endocrine-disrupting properties.
Dibutyltin oxide: Used in the production of various organotin compounds and as a catalyst in industrial processes.
Uniqueness
Dibutyltin tetrachlorophthalate is unique due to its specific chemical structure and the presence of tetrachlorophthalate groups, which confer distinct reactivity and catalytic properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for both research and industrial purposes.
Propriétés
Numéro CAS |
23535-89-9 |
|---|---|
Formule moléculaire |
C16H18Cl4O4Sn |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
3,3-dibutyl-6,7,8,9-tetrachloro-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C8H2Cl4O4.2C4H9.Sn/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*1-3-4-2;/h(H,13,14)(H,15,16);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
RSGPGQHLRVNHLV-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


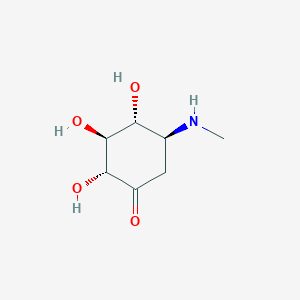

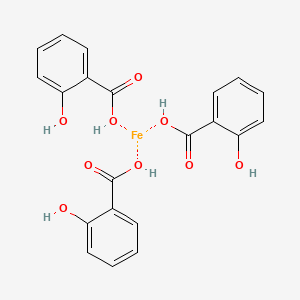
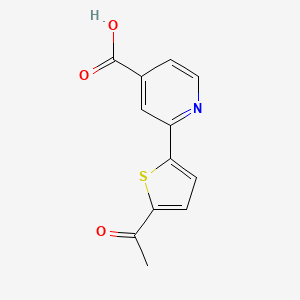

![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)

![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
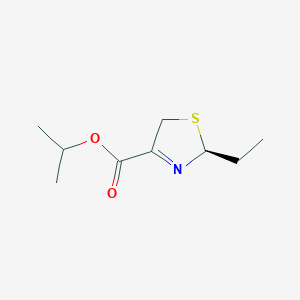
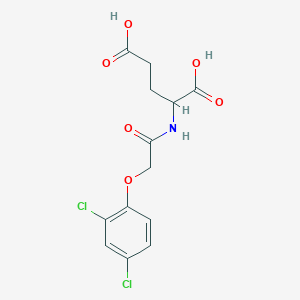
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)

